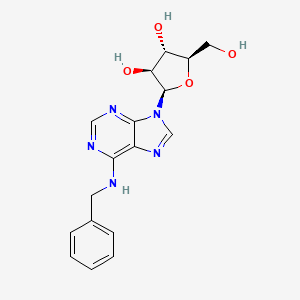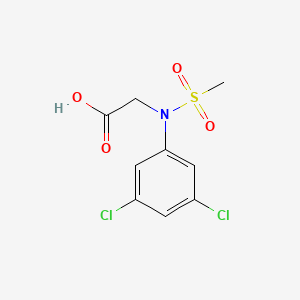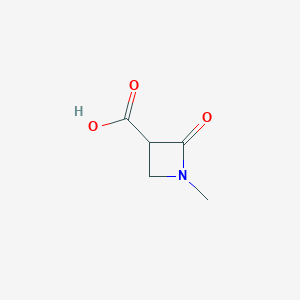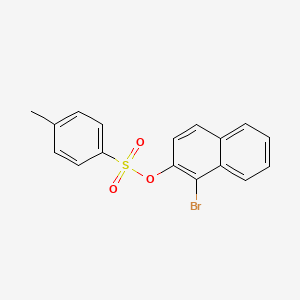
3-Hydroxypyrrolidine-2-carboxamide;hydrochloride
Vue d'ensemble
Description
“3-Hydroxypyrrolidine-2-carboxamide;hydrochloride” is a compound that belongs to the class of pyrrolidines . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s CAS number is 426844-45-3 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, like “this compound”, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . It also allows for increased three-dimensional coverage due to the non-planarity of the ring . The molecular formula of “this compound” is C5H11ClN2O2 .
Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including “this compound”, have been shown to exhibit a variety of biological activities . The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 166.61 . Other properties such as density, boiling point, and melting point are not provided in the retrieved sources .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
3-Hydroxypyrrolidine-2-carboxamide hydrochloride is a compound that can be involved in various chemical synthesis and modification processes. Research has explored its utility in the creation of novel chemical entities and its modification to enhance certain properties. For instance, the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from reactions involving chloral with substituted anilines, where subsequent treatment with thioglycolic acid may involve compounds structurally related to 3-Hydroxypyrrolidine-2-carboxamide hydrochloride (Issac & Tierney, 1996). This illustrates its role in synthesizing compounds with potential pharmaceutical applications.
Biological Activity and Applications
Compounds structurally related to 3-Hydroxypyrrolidine-2-carboxamide hydrochloride have been explored for their biological activities. For example, hydroxyproline-based DNA mimics, which are structurally similar, have been evaluated for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments, showing the potential for biological applications (Efimov & Chakhmakhcheva, 2006). These findings indicate the versatility of such compounds in medical and biological research, highlighting the broad applicability of 3-Hydroxypyrrolidine-2-carboxamide hydrochloride and its analogs in scientific research.
Pharmaceutical Development
The compound's involvement in the development of pharmaceuticals is significant, with research exploring its derivatives for drug development processes. Hydroxycinnamic acids (HCAs), for example, have been studied for their in vitro antioxidant activity and structural modifications to enhance their medicinal properties, which could be relevant for derivatives of 3-Hydroxypyrrolidine-2-carboxamide hydrochloride as well (Razzaghi-Asl et al., 2013). This indicates potential applications in designing new antioxidant or therapeutic agents.
Supramolecular Chemistry and Material Science
In material science and supramolecular chemistry, compounds with similar structural motifs to 3-Hydroxypyrrolidine-2-carboxamide hydrochloride are utilized for their unique properties. Benzene-1,3,5-tricarboxamide, a compound with a related structural framework, has been extensively used in nanotechnology, polymer processing, and biomedical applications due to its supramolecular self-assembly behavior (Cantekin, de Greef, & Palmans, 2012). This demonstrates the potential for 3-Hydroxypyrrolidine-2-carboxamide hydrochloride and similar compounds in creating new materials and applications in nanotechnology.
Orientations Futures
The future directions for “3-Hydroxypyrrolidine-2-carboxamide;hydrochloride” and other pyrrolidine derivatives involve further exploration of their biological activities and potential therapeutic applications . This includes the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
3-hydroxypyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(9)4-3(8)1-2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNVCWBXOSCRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Methylimidazo[1,2-c]pyrimidine](/img/structure/B3136799.png)



![2,2'-[Propane-2,2-diylbis(thio)]diacetic acid](/img/structure/B3136841.png)



![Triphenyl[4-(2H-tetrazol-5-yl)butyl]phosphanium bromide](/img/structure/B3136869.png)
